molecular formula C18H21FN4O5S B10989445 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide

Cat. No.: B10989445
M. Wt: 424.4 g/mol
InChI Key: XZKSUTULHDSNCI-UHFFFAOYSA-N
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Description

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide is a complex organic compound with the molecular formula C18H21FN4O5S and a molecular weight of 424.4465 This compound is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a fluorobenzyl moiety

Properties

Molecular Formula

C18H21FN4O5S

Molecular Weight

424.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C18H21FN4O5S/c1-11-15(17(25)22-18(26)21-11)29(27,28)23-8-2-3-13(10-23)16(24)20-9-12-4-6-14(19)7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,20,24)(H2,21,22,25,26)

InChI Key

XZKSUTULHDSNCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the 2,4-dihydroxy-6-methylpyrimidine core.

    Sulfonylation: The pyrimidine core is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Piperidine ring formation: The piperidine ring is synthesized separately and then coupled with the sulfonylated pyrimidine intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety, using reagents such as sodium azide or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide exhibit various biological activities, including:

  • Anticancer Properties
    • The compound's structure suggests potential anticancer activity. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including colon and breast cancer cells .
  • Antimicrobial Activity
    • The sulfonamide moiety in the compound has been associated with antimicrobial properties. Research has demonstrated that sulfonamide derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
  • Enzyme Inhibition
    • The compound may interact with specific enzymes or receptors, potentially inhibiting their activity. This mechanism is crucial for developing drugs targeting various diseases, including cancer and infections .

Anticancer Evaluation

A study focused on designing molecular hybrids of sulfonamide derivatives indicated that compounds with similar structures to 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide showed significant cytotoxic effects against several human cancer cell lines. These compounds were evaluated using quantitative structure–activity relationship (QSAR) methods to predict their anticancer efficacy .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AColon Cancer12.5Apoptosis Induction
Compound BBreast Cancer15.0Cell Cycle Arrest

Antimicrobial Studies

Research on the antimicrobial efficacy of sulfonamide derivatives revealed that compounds structurally related to 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide exhibited potent activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that the compound could be a candidate for developing new antibiotics .

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae32 µg/mL

Mechanism of Action

The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action .

Comparison with Similar Compounds

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
  • Sulfonyl Group : Enhances reactivity and potential for enzyme inhibition.
  • Piperidine Ring : Associated with various pharmacological activities.

Molecular Formula : C18H22N4O5S
Molecular Weight : 406.5 g/mol
IUPAC Name : N-benzyl-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity.

Key Pathways Involved

  • Enzyme Inhibition : Compounds like this one have been shown to inhibit various enzymes, including acetylcholinesterase and α-glucosidase, which are crucial in metabolic pathways related to diabetes and neurodegenerative diseases .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related conditions .

Antidiabetic Activity

Research indicates that the compound has potential as an α-glucosidase inhibitor, which is vital for managing blood glucose levels in type 2 diabetes. The IC50 values for related compounds have shown promising results, suggesting that modifications in the structure can enhance inhibitory potency .

CompoundIC50 (μM)Notes
Acarbose2.0Positive control
Compound 320.0730 times stronger than acarbose
Compound 280.5Fourfold higher potency than acarbose

Antimicrobial Activity

The compound has been evaluated for antibacterial properties against various strains. Studies indicate that compounds with similar structural features exhibit significant antibacterial activity, suggesting a potential role in treating infections .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The presence of the piperidine nucleus is often linked to anticancer activity due to its ability to interact with multiple biological targets involved in tumor growth and metastasis .

Case Studies

  • Study on Enzyme Inhibition : A study evaluated several derivatives of piperidine compounds for their ability to inhibit acetylcholinesterase and urease. The results indicated that modifications in the sulfonyl group significantly enhanced inhibitory activity, pointing towards a structure–activity relationship essential for drug design .
  • Antidiabetic Evaluation : In a comparative study involving α-glucosidase inhibitors, the compound demonstrated superior efficacy compared to traditional therapies, highlighting its potential as a novel therapeutic agent for diabetes management .

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